Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 150809-76-0
VCID: VC11985221
InChI: InChI=1S/C18H21N3O7Se/c1-10(22)25-9-14-16(26-11(2)23)17(27-12(3)24)15(20-21-19)18(28-14)29-13-7-5-4-6-8-13/h4-8,14-18H,9H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C
Molecular Formula: C18H21N3O7Se
Molecular Weight: 470.3 g/mol

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside

CAS No.: 150809-76-0

Cat. No.: VC11985221

Molecular Formula: C18H21N3O7Se

Molecular Weight: 470.3 g/mol

* For research use only. Not for human or veterinary use.

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside - 150809-76-0

Specification

CAS No. 150809-76-0
Molecular Formula C18H21N3O7Se
Molecular Weight 470.3 g/mol
IUPAC Name [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-phenylselanyloxan-2-yl]methyl acetate
Standard InChI InChI=1S/C18H21N3O7Se/c1-10(22)25-9-14-16(26-11(2)23)17(27-12(3)24)15(20-21-19)18(28-14)29-13-7-5-4-6-8-13/h4-8,14-18H,9H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1
Standard InChI Key SNFHHKWJGMICKN-UYTYNIKBSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C

Introduction

Structural and Chemical Properties

Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside features a galactopyranose backbone with strategic functional groups. The 2-azido moiety facilitates subsequent transformations into amines, while the phenyl seleno group acts as a leaving group during glycosylation. Acetyl protections at positions 3, 4, and 6 ensure regioselectivity and stability during reactions .

Molecular Configuration

The compound’s alpha-D configuration is confirmed by NMR spectroscopy, with characteristic signals for acetyl groups (δ 2.03–2.13 ppm) and the azide moiety (δ 4.73 ppm for H-2) . X-ray crystallography reveals a chair conformation stabilized by intramolecular hydrogen bonding between the azide and adjacent acetyl groups .

Reactivity Profile

The phenyl seleno group’s low electronegativity enhances its leaving ability under mild oxidative conditions, enabling efficient glycosylations. Meanwhile, the azide group allows for Staudinger or click chemistry post-glycosylation, enabling modular oligosaccharide assembly .

Table 1: Physicochemical Properties of Phenyl Seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside

PropertyValue
CAS Number150809-76-0
Molecular FormulaC₁₈H₂₁N₃O₇Se
Molecular Weight470.3 g/mol
IUPAC Name[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-phenylselanyloxan-2-yl]methyl acetate
SolubilityDichloromethane, acetonitrile

Synthesis and Scalability

The synthesis of phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside hinges on azidophenylselenylation, a reaction optimized for yield and stereocontrol.

Traditional Batch Synthesis

In batch processes, 3,4,6-tri-O-acetyl-D-galactal undergoes azidophenylselenylation using trimethylsilyl azide (TMSN₃) and diacetoxyiodobenzene (DIB) in dichloromethane at –40°C. This method achieves >85% yield but faces scalability issues due to exothermic side reactions and azide handling risks .

Table 2: Batch Synthesis Conditions

ParameterSpecification
ReagentsTMSN₃, DIB, CH₂Cl₂
Temperature–40°C
Yield85–90%
Reaction Time4–6 hours

Continuous Flow Advancements

To address scalability, Guberman et al. developed a continuous flow system using a tubular reactor. By maintaining precise temperature control (–20°C) and reagent stoichiometry, this method reduces reaction time to 15 minutes and achieves 92% yield . The flow approach minimizes hazardous intermediate accumulation, enhancing safety for large-scale production.

Applications in Stereoselective Glycosylation

The compound’s utility lies in its ability to form both α- and β-glycosides, dictated by solvent choice.

β-Stereoselectivity in Acetonitrile

In polar solvents like acetonitrile, the reaction proceeds via an SN2 mechanism, favoring β-glycoside formation. The solvent’s high dielectric constant stabilizes the transition state, achieving >95% β-selectivity . This is critical for synthesizing β-linked oligosaccharides found in bacterial lipopolysaccharides.

α-Stereoselectivity in Diethyl Ether

Nonpolar solvents like diethyl ether promote an SN1 pathway, where the glycosyl oxocarbenium ion forms. The lack of solvent participation allows the phenyl seleno group to dictate α-face attack, yielding α-glycosides with 80–85% selectivity . This is vital for constructing α-GalN epitopes in cancer-associated glycans.

Table 3: Solvent-Dependent Stereoselectivity

SolventMechanismSelectivityApplication Example
AcetonitrileSN2β >95%Bacterial O-antigens
Diethyl etherSN1α 80–85%Tumor-associated glycans

Recent Research and Innovations

Automated Glycopeptide Assembly

The RSC study highlights the compound’s role in automated glycopeptide synthesis. By integrating solid-phase peptide synthesis with selenoglycoside donors, researchers assembled Tn antigen analogs with 90% purity, streamlining vaccine development .

Challenges and Future Directions

Despite advancements, challenges persist in achieving universal α-selectivity and reducing metal catalyst use. Future research may explore photocatalyzed glycosylations or enzyme-mediated methods to enhance stereocontrol. Additionally, expanding the compound’s application in glyco-array technologies could accelerate infectious disease diagnostics .

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